Bienvenue dans la boutique en ligne BenchChem!

6-(BENZYLOXY)-5-NITROPYRIMIDINE-2,4-DIAMINE

AGT/MGMT inhibition DNA repair chemosensitization

6-(Benzyloxy)-5-nitropyrimidine-2,4-diamine (also referred to as 4-(benzyloxy)-2,6-diamino-5-nitropyrimidine, NO2-BP, or 2,4-diamino-6-(benzyloxy)-5-nitropyrimidine) is a small-molecule heterocyclic compound (C11H11N5O3, MW 261.24) belonging to the 5-substituted 2,4-diamino-6-(benzyloxy)pyrimidine class. It functions as a mechanism-based inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT), a key mediator of tumor resistance to chloroethylating and methylating chemotherapeutic agents.

Molecular Formula C11H11N5O3
Molecular Weight 261.24 g/mol
CAS No. 127116-64-7
Cat. No. B3061572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(BENZYLOXY)-5-NITROPYRIMIDINE-2,4-DIAMINE
CAS127116-64-7
Molecular FormulaC11H11N5O3
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC(=C2[N+](=O)[O-])N)N
InChIInChI=1S/C11H11N5O3/c12-9-8(16(17)18)10(15-11(13)14-9)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15)
InChIKeyVLVHHGNPHBVEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-5-nitropyrimidine-2,4-diamine (CAS 127116-64-7): Sourcing Guide for a Validated AGT Inactivator


6-(Benzyloxy)-5-nitropyrimidine-2,4-diamine (also referred to as 4-(benzyloxy)-2,6-diamino-5-nitropyrimidine, NO2-BP, or 2,4-diamino-6-(benzyloxy)-5-nitropyrimidine) is a small-molecule heterocyclic compound (C11H11N5O3, MW 261.24) belonging to the 5-substituted 2,4-diamino-6-(benzyloxy)pyrimidine class [1]. It functions as a mechanism-based inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT), a key mediator of tumor resistance to chloroethylating and methylating chemotherapeutic agents [2]. The compound emerged from systematic structure–activity studies aimed at improving upon the prototypical AGT inactivator O6-benzylguanine (BG) and serves as a critical research tool for AGT/MGMT depletion studies and chemosensitization research [3].

6-(Benzyloxy)-5-nitropyrimidine-2,4-diamine: Why In-Class Pyrimidine Analogs Cannot Be Interchanged


Compounds within the 2,4-diamino-6-(benzyloxy)pyrimidine series exhibit dramatic potency differences driven by three structural variables: (i) the nature of the substituent at the 5-position (nitro, nitroso, or hydrogen), (ii) the substitution pattern on the benzyloxy ring (ortho, meta, para), and (iii) the heterocycle at the 6-position (benzyl vs. pyridylmethyl). The 5-nitro derivative occupies a defined position in the structure–activity landscape—2-fold more potent than O6-benzylguanine as an AGT inhibitor yet 10-fold less potent than its 5-nitroso congener [1]. Removal of the 5-nitro group alone (compound 12) results in a 130-fold loss of IC50-based AGT inhibitory potency [1]. Ortho-substitution on the benzyl ring (e.g., 2-fluorobenzyl or 2-pyridylmethyl) produces 9- to 14-fold weaker AGT inhibition compared to this compound, while the para-fluoro analog gains approximately 3.7-fold potency [1]. These steep SAR gradients mean that even structurally close analogs are not functionally interchangeable in experimental protocols relying on precise AGT-depletion kinetics.

6-(Benzyloxy)-5-nitropyrimidine-2,4-diamine (CAS 127116-64-7): Quantitative Differentiation Evidence Against Key Comparators


AGT Inhibitory Potency (IC50): Head-to-Head Comparison with O6-Benzylguanine, 5-Nitroso Analog, and 5-Unsubstituted Analog

In the same assay system using recombinant human AGT, 6-(benzyloxy)-5-nitropyrimidine-2,4-diamine (compound 2, NO2-BP) exhibited an IC50 of 1.3 ± 0.3 μM, making it 2-fold more potent than the clinical prototype O6-benzylguanine (compound 1, IC50 = 2.6 ± 0.1 μM) [1]. The 5-nitroso analog (compound 9, NO-BP) achieved an IC50 of 0.13 ± 0.03 μM, representing a 10-fold greater potency than the nitro compound [1]. The 5-unsubstituted analog (compound 12) required an IC50 of 170 ± 40 μM, demonstrating that removal of the 5-nitro group results in a 130-fold loss of inhibitory activity relative to the target compound [1].

AGT/MGMT inhibition DNA repair chemosensitization

Chemical Reactivity (Dealkylation Rate): Quantitative Reactivity Ranking Among 5-Nitropyrimidine Derivatives

In a biomimetic alkyl-transfer system employing thiophenol/triethylamine in methanol at 60 °C, the target compound displayed a pseudo-first-order dealkylation rate constant of 13.7 ± 0.1 × 10^4 min⁻¹, representing a 4-fold higher chemical reactivity than O6-benzylguanine (k = 3.41 ± 0.45 × 10^4 min⁻¹) [1]. The 5-nitro group enhances the electrophilicity of the 6-benzyloxy position, facilitating nucleophilic attack by the AGT active-site cysteine. Notably, the 5-nitroso analogs (compounds 9–11) did not follow the same dealkylation pathway, indicating a distinct mechanism of AGT inactivation [1].

biomimetic alkyl-transfer chemical reactivity thiophenolate dealkylation

Potentiation of Chloroethylnitrosourea Cytotoxicity: Dose-Modifying Factor Comparison with O6-Benzylguanine

The ability of the target compound to enhance the cytotoxicity of ACNU (1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea) toward HeLa S3 cells was quantified using the dose-modifying factor (DMF). At a pretreatment concentration of 0.1 μM, the target compound (compound 2) achieved a DMF of 4.0 ± 0.2, statistically comparable to O6-benzylguanine (DMF = 4.4 ± 1.1 at 0.1 μM) [1]. At 1 μM pretreatment, O6-benzylguanine produced a DMF of 7.6 ± 1.3, whereas the target compound exhibited intrinsic cytotoxicity precluding DMF calculation at this concentration [1]. The 5-nitroso analog (compound 9) was more effective, yielding a DMF of 8.8 ± 1.7 at 1 μM. Ortho-substituted analogs (compounds 3 and 6) showed no ACNU enhancement (DMF ≈ 1.0) [1].

ACNU cytotoxicity dose-modifying factor chemosensitization

BCNU Tumor Cell Killing Enhancement: Comparative Potency Across Multiple Human Tumor Lines

In a multi-tumor-line panel study, 6-(benzyloxy)-5-nitropyrimidine-2,4-diamine was found to be 'considerably more potent than BG in enhancing BCNU-induced cell killing' across HT29 colon, Du 145 prostate, MCF-7 breast, and A549 lung tumor cell lines [1]. While quantitative IC50 values for cell killing were not tabulated in the abstract, the qualitative potency ranking (nitropyrimidine > BG) was consistent across all four histologically distinct tumor types [1]. This pan-lineage sensitization profile distinguishes the compound from O6-benzylguanine derivatives bearing 8-amino substituents, which were inactive in the same assay [1].

BCNU sensitization tumor cell killing multi-lineage panel

Structural Determinant of Potency: Ortho-Substitution on the 6-Benzyloxy Ring Abolishes AGT Inhibitory Activity

The position of substitution on the 6-benzyloxy ring profoundly affects AGT inhibitory activity. Relative to the target compound (unsubstituted benzyloxy, IC50 = 1.3 ± 0.3 μM), the ortho-fluorobenzyl analog (compound 3) showed a 9.2-fold reduction in potency (IC50 = 12 ± 0 μM), and the ortho-pyridylmethyl analog (compound 6) exhibited a 13.8-fold reduction (IC50 = 18 ± 7 μM) [1]. In contrast, meta- and para-substituted analogs (compounds 4, 7, 8) retained comparable or slightly weaker activity, while the para-fluorobenzyl analog (compound 5) gained 3.7-fold greater potency (IC50 = 0.35 ± 0.01 μM) [1]. This ortho-steric hindrance effect mirrors that observed in the O6-benzylguanine series, indicating a conserved binding-pocket geometry across the purine and pyrimidine chemotypes [1].

structure-activity relationship ortho effect AGT inhibitor design

Biological Target Selectivity: AGT/MGMT as the Sole Molecular Target Identified in Primary Literature

Across the primary research literature, the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) is the only molecular target reported for 6-(benzyloxy)-5-nitropyrimidine-2,4-diamine [1][2][3]. The compound inactivates AGT through a mechanism involving transfer of the benzyl group to the active-site cysteine residue (Cys145), as evidenced by biomimetic thiophenolate dealkylation studies [1]. The DrugMap interaction atlas annotates the compound exclusively as an MGMT inhibitor (UniProt: MGMT_HUMAN), with no off-target interactions cataloged in authoritative databases [3]. This single-target profile contrasts with the 5-nitroso analog (NO-BP), which displays additional non-dealkylative reactivity toward thiols, suggesting a more complex inactivation mechanism [1].

target engagement MGMT mechanism of action

6-(Benzyloxy)-5-nitropyrimidine-2,4-diamine: Evidence-Backed Application Scenarios for Scientific Procurement


In Vitro AGT/MGMT Depletion Studies Requiring Intermediate Potency with Defined Chemical Reactivity

For researchers seeking to deplete cellular AGT activity without the extreme potency and complex thiol reactivity of 5-nitrosopyrimidine derivatives, this compound provides an IC50 of 1.3 μM with a well-characterized, predictable benzyl-transfer dealkylation mechanism (k = 13.7 × 10⁴ min⁻¹) [1]. Its 2-fold potency advantage over O6-benzylguanine (IC50 = 2.6 μM) allows lower working concentrations while retaining sufficient dynamic range for dose-response studies [1]. This application is particularly suited for experiments where maximal AGT depletion is not required and where avoiding the non-specific thiol reactivity of the nitroso series is a priority [1].

Chemosensitization Research with Chloroethylating Agents Across Multiple Tumor Histotypes

The compound has demonstrated 'considerably more potent' BCNU sensitization than O6-benzylguanine across HT29 colon, Du 145 prostate, MCF-7 breast, and A549 lung tumor cell lines [2]. For in vitro chemosensitization panels, this compound serves as a reference 5-nitropyrimidine chemotype, enabling side-by-side comparison with O6-benzylguanine (purine scaffold) and 5-nitrosopyrimidine (alternative redox state), thereby isolating the contribution of the pyrimidine core and the 5-nitro pharmacophore to sensitization efficacy [1][2].

Structure-Activity Relationship (SAR) Reference Compound for AGT Inhibitor Development

As the unsubstituted benzyloxy reference compound (compound 2) in the Terashima et al. SAR series, this molecule provides the baseline against which ortho-, meta-, and para-substituted analogs are quantitatively compared (IC50 = 1.3 μM) [1]. Medicinal chemistry programs evaluating novel AGT inactivators can use this compound as a standardized comparator to benchmark new chemical entities against a well-documented pyrimidine scaffold, with comprehensive cross-reference data available for dealkylation rate, ACNU DMF, and ortho-steric effects [1].

Pharmacological Control in Studies Discriminating AGT-Dependent vs. AGT-Independent Nitrosourea Resistance

Because the compound inactivates AGT/MGMT as its sole identified molecular target [3], it can serve as a pharmacological control to determine whether nitrosourea resistance in a given cell line is AGT-dependent. The absence of activity of the 5-unsubstituted analog (compound 12, IC50 = 170 μM) provides a built-in negative control for the essentiality of the 5-nitro group [1]. Paired experiments using this compound (active) and compound 12 (inactive) can confirm that observed chemosensitization is mediated specifically through AGT inactivation rather than through non-specific cytotoxicity [1][3].

Quote Request

Request a Quote for 6-(BENZYLOXY)-5-NITROPYRIMIDINE-2,4-DIAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.